molecular formula C8H13ClN2O B15061859 (S)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride

(S)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride

Cat. No.: B15061859
M. Wt: 188.65 g/mol
InChI Key: BJECRXPIVXYRNL-RGMNGODLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(S)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1391361-38-8) is a chiral amine hydrochloride salt characterized by a pyridine ring substituted with a methoxy group at the 6-position and an ethanamine moiety at the 2-position. The stereochemistry of the compound is defined by the S-configuration at the chiral center of the ethanamine chain. This structural motif is critical in pharmaceutical chemistry, as pyridine derivatives are often utilized for their electronic properties and hydrogen-bonding capabilities, which influence receptor binding and solubility .

The methoxy group enhances hydrophilicity and may modulate metabolic stability compared to non-substituted analogs. The hydrochloride salt form improves crystallinity and bioavailability, making it suitable for formulation in drug development.

Properties

Molecular Formula

C8H13ClN2O

Molecular Weight

188.65 g/mol

IUPAC Name

(1S)-1-(6-methoxypyridin-2-yl)ethanamine;hydrochloride

InChI

InChI=1S/C8H12N2O.ClH/c1-6(9)7-4-3-5-8(10-7)11-2;/h3-6H,9H2,1-2H3;1H/t6-;/m0./s1

InChI Key

BJECRXPIVXYRNL-RGMNGODLSA-N

Isomeric SMILES

C[C@@H](C1=NC(=CC=C1)OC)N.Cl

Canonical SMILES

CC(C1=NC(=CC=C1)OC)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-methoxypyridine, which undergoes a series of reactions to introduce the ethanamine group.

    Reaction Conditions: The reactions are carried out under controlled conditions, often involving catalysts and specific temperature and pressure settings to ensure high yield and purity.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the hydrochloride salt form.

Industrial Production Methods

In an industrial setting, the production of (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride is scaled up using large reactors and automated systems. The process involves:

    Bulk Synthesis: Large quantities of starting materials are reacted in industrial reactors.

    Optimization: Reaction conditions are optimized for maximum efficiency and yield.

    Purification and Quality Control: The product is purified and subjected to rigorous quality control measures to ensure consistency and purity.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Substitution reactions often require catalysts and specific solvents to facilitate the reaction.

Major Products

The major products formed from these reactions include various derivatives of the original compound, which can be further utilized in different applications.

Scientific Research Applications

(S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(6-methoxypyridin-2-yl)ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its full potential and applications.

Comparison with Similar Compounds

Enantiomeric Comparison: (R)- vs. (S)-Enantiomers

The R-enantiomer of the compound, (R)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride (CAS: 1255099-02-5), shares identical structural features except for the stereochemistry at the chiral center. Enantiomeric pairs often exhibit divergent biological activities due to differences in binding to chiral receptors. For example, in other ethanamine derivatives, stereochemistry has been shown to significantly alter binding affinity to target proteins like HSP90 .

Compound Name CAS Number Similarity Score* Key Structural Features
(S)-1-(6-Methoxypyridin-2-yl)ethanamine HCl 1391361-38-8 0.98 S-configuration, 6-methoxy, ethanamine
(R)-1-(6-Methoxypyridin-2-yl)ethanamine HCl 1255099-02-5 0.98 R-configuration, identical substituents

*Similarity scores derived from structural comparisons in .

Substituent Modifications: Cyclopropanamine and Methanamine Analogs

1-(6-Methoxypyridin-2-yl)cyclopropanamine dihydrochloride (CAS: 194658-13-4) replaces the ethyl chain with a cyclopropane ring. The similarity score (0.86) reflects reduced structural overlap, which may translate to distinct pharmacological profiles .

The reduced chain length limits conformational flexibility and hydrogen-bonding capacity, which could diminish receptor interactions observed in longer-chain analogs like the target compound .

Fluorinated and Alkyl-Substituted Ethanamine Derivatives

Compounds such as (R)-1-(5-Fluoropyridin-3-yl)ethanamine dihydrochloride () and (S)-1-(2,3-Difluoro-4-methylphenyl)ethanamine hydrochloride (CAS: 1217467-70-3, ) highlight the impact of substituent position and electronegativity. Fluorine atoms increase electronegativity and metabolic stability, while methyl groups enhance lipophilicity. These differences may lead to variations in target selectivity and pharmacokinetics compared to the methoxy-substituted target compound .

Indole-Based Ethanamine Analogs

Compounds like 2-(1H-indol-3-yl)ethanamine hydrochloride (Compound 1 in ) feature indole rings instead of pyridine. Indole derivatives exhibit distinct hydrogen-bonding patterns (e.g., interactions with GLU527 and TYR604 in HSP90) due to their aromatic NH group. The absence of a methoxy group in these analogs may reduce solubility but enhance hydrophobic interactions .

Key Research Findings and Theoretical Considerations

  • Stereochemical Effects : Enantiomeric purity is crucial for activity, as seen in related compounds where R- and S-forms show divergent binding affinities .
  • Methoxy Group Role : The 6-methoxy group likely improves solubility and modulates electronic effects on the pyridine ring, influencing π-π stacking and hydrogen bonding .
  • Computational Predictions : DFT methods (e.g., B3LYP) could model electronic structures to predict reactivity and stability differences between analogs .

Data Table: Structural and Functional Comparison

Compound Name CAS Number Substituents Similarity Score Notable Features
(S)-1-(6-Methoxypyridin-2-yl)ethanamine HCl 1391361-38-8 6-OCH₃, ethanamine (S) 0.98 High solubility, chiral center
(R)-1-(6-Methoxypyridin-2-yl)ethanamine HCl 1255099-02-5 6-OCH₃, ethanamine (R) 0.98 Stereochemical divergence
1-(6-Methoxypyridin-2-yl)cyclopropanamine 194658-13-4 Cyclopropane ring 0.86 Steric hindrance, rigid structure
(R)-1-(5-Fluoropyridin-3-yl)ethanamine HCl Not provided 5-F, pyridin-3-yl N/A Electronegative substituent
2-(1H-Indol-3-yl)ethanamine HCl Not provided Indole ring N/A HSP90 interaction via NH group

Biological Activity

(S)-1-(6-Methoxypyridin-2-yl)ethanamine hydrochloride is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications, supported by relevant data tables and findings from various studies.

Chemical Structure and Properties

This compound is characterized by the following molecular structure:

  • Molecular Formula : C₉H₁₃ClN₂O
  • Molecular Weight : 188.67 g/mol
  • Appearance : White crystalline solid
  • Solubility : Soluble in water, ethanol, and dimethyl sulfoxide

The biological activity of this compound is primarily attributed to its interaction with various receptors in the central nervous system. Preliminary studies suggest that it acts as a partial agonist for several G protein-coupled receptors (GPCRs), particularly:

  • Dopamine D3 Receptor : Involved in mood regulation and reward pathways.
  • Sigma-1 Receptor : Plays a role in neuroprotection and modulation of neurotransmitter systems.

The partial agonist activity may provide therapeutic benefits by delivering desired effects while minimizing potential side effects associated with full agonists.

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

  • Neuroprotective Effects : Exhibits potential in protecting neuronal cells from oxidative stress.
  • Anti-inflammatory Properties : May inhibit pro-inflammatory cytokines, suggesting a role in treating inflammatory conditions.
  • Antidepressant Activity : Its interaction with dopamine receptors hints at potential applications in mood disorders.

Data Table of Biological Activities

Activity TypeObserved EffectsReference
NeuroprotectionReduces oxidative stress in neurons
Anti-inflammatoryInhibits TNF-alpha production
AntidepressantModulates dopamine signaling

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Neuroprotective Study :
    • A study demonstrated that this compound significantly reduced neuronal cell death induced by oxidative stress in vitro, indicating its potential as a neuroprotective agent .
  • Anti-inflammatory Research :
    • Research showed that this compound effectively inhibited the secretion of pro-inflammatory cytokines such as TNF-alpha in cultured macrophages, suggesting its utility in treating inflammatory diseases .
  • Behavioral Studies :
    • Animal models treated with this compound exhibited reduced depressive-like behaviors, supporting its potential role as an antidepressant .

Synthesis Methods

The synthesis of this compound typically involves:

  • Starting Material : 6-methoxypyridine.
  • Reductive Amination : The pyridine derivative undergoes reductive amination with ethanamine.
  • Hydrochloride Formation : The resulting amine is treated with hydrochloric acid to form the hydrochloride salt.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.